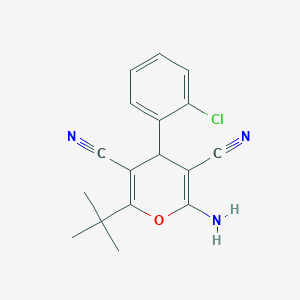![molecular formula C12H11N5O B3328328 N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide CAS No. 445218-61-1](/img/structure/B3328328.png)
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
Übersicht
Beschreibung
“N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research on derivatives of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide has shown promising antitubercular activity. Modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives evaluated for their in vitro anti-TB activity against various mycobacteria demonstrated significant efficacy. Some derivatives exhibited comparable or even superior activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, with minimal cytotoxicity, highlighting their potential as leads for new antitubercular compounds (Asif, 2014).
Versatility in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from compounds structurally related to this compound, have found extensive application in organic synthesis, catalysis, and drug development. These compounds play a crucial role in metal complexes formation, asymmetric catalysis, and have shown potential in medicinal applications for their antibacterial, anti-inflammatory, and anticancer activities. The structural flexibility and biological importance of these compounds make them valuable in designing versatile synthetic intermediates and drugs (Li et al., 2019).
Central Nervous System (CNS) Drug Synthesis
Functional chemical groups derived from compounds similar to this compound may serve as lead molecules for synthesizing compounds with potential CNS activity. Heterocycles containing nitrogen, sulfur, and oxygen as part of their structure have been identified as significant contributors to a wide range of CNS effects, from depression to convulsion, underlining the importance of these compounds in developing new CNS drugs (Saganuwan, 2017).
Nutritional Research and Food Safety
Studies on heterocyclic aromatic amines (HAAs) formed in food during cooking processes have highlighted the relevance of understanding the formation, mitigation, metabolism, and risk assessment of these compounds for food safety. This compound-related research can contribute to identifying and controlling the generation of HAAs, enhancing the safety and nutritional value of food products (Chen et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been reported to act as anion receptors and have been utilized as metal extracting agents, molecular switches , and in catalysis .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The compound forms strong N–H⋯O hydrogen bonds with its targets . This interaction results in changes in the target’s structure and function, leading to the compound’s overall effect.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its ability to form strong hydrogen bonds .
Result of Action
The result of the compound’s action is primarily due to its interaction with its targets. The formation of strong N–H⋯O hydrogen bonds leads to changes in the target’s structure and function . This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
The action of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules, pH levels, temperature, and other factors in its environment .
Eigenschaften
IUPAC Name |
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYGBIMUAAGQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)


![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)
![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)


![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)

